6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 1421659-47-3
VCID: VC11597552
InChI:
SMILES:
Molecular Formula: C15H19BO4
Molecular Weight: 274.1

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

CAS No.: 1421659-47-3

Cat. No.: VC11597552

Molecular Formula: C15H19BO4

Molecular Weight: 274.1

Purity: 95

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one - 1421659-47-3

Specification

CAS No. 1421659-47-3
Molecular Formula C15H19BO4
Molecular Weight 274.1

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a chroman-4-one core (a benzopyranone with one saturated ring) substituted at the 6-position with a pinacol boronate group. The chroman-4-one system consists of a benzene ring fused to a tetrahydropyran-4-one, while the pinacol boronate provides a trigonal planar boron atom bonded to two oxygen atoms from the 1,3,2-dioxaborolane ring .

Key structural parameters:

  • Molecular Formula: C16H19BO4\text{C}_{16}\text{H}_{19}\text{BO}_4

  • Molecular Weight: 302.13 g/mol (calculated from isotopic composition ).

  • Boron Environment: The boron atom adopts sp2sp^2 hybridization, forming three covalent bonds (two with oxygen atoms from the dioxaborolane ring and one with the aromatic carbon at position 6 of the chromanone).

Spectroscopic Data

  • 1H^1\text{H} NMR: Signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups from the pinacol moiety (δ 1.2–1.4 ppm), and protons from the dihydropyran ring (δ 2.5–3.2 ppm) .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the chroman-4-one appears at δ 190–200 ppm, while boron-bound aromatic carbons resonate at δ 130–140 ppm .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via Miyaura borylation, where a halogenated chroman-4-one precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2_2pin2_2). For example:

  • Halogenation: 6-Bromo-chroman-4-one is prepared by brominating chroman-4-one using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical conditions .

  • Borylation: The brominated intermediate reacts with B2_2pin2_2 in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C .

Representative reaction:

6-Bromo-chroman-4-one+B2pin2Pd catalyst6-(PinB)-chroman-4-one+Byproducts\text{6-Bromo-chroman-4-one} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{6-(PinB)-chroman-4-one} + \text{Byproducts}

Yield: 70–85% after column chromatography .

Alternative Methods

  • Suzuki Coupling: The boronate group enables cross-coupling with aryl halides. For instance, reacting with 1-bromo-2,3-difluorobenzene yields 6-(2,3-difluorophenyl)-chroman-4-one, a potential pharmaceutical intermediate .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Low (0.003–0.091 mg/mL), consistent with hydrophobic boronates .

  • LogP: Calculated consensus logP = 1.88, indicating moderate lipophilicity suitable for membrane permeation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a versatile intermediate in synthesizing kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Coupling with heteroaryl halides generates derivatives targeting EGFR and VEGFR kinases .

  • Antiviral Compounds: Boronates enhance binding to viral proteases via Lewis acid-base interactions .

Materials Science

  • Organic Electronics: As a electron-deficient monomer in conjugated polymers for organic light-emitting diodes (OLEDs) .

Future Research Directions

  • Drug Delivery Systems: Leveraging boronate ester dynamics for pH-responsive drug release.

  • Catalysis: Developing asymmetric Suzuki reactions using chiral chromanone-boronate ligands.

  • Polymer Chemistry: Synthesizing boron-containing thermosetting resins for high-temperature applications.

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